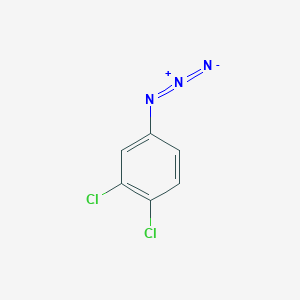

4-Azido-1,2-dichlorobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Azido-1,2-dichlorobenzene” is a chemical compound that has gained significant attention in scientific research. It is a derivative of benzene, differing from the parent compound by the presence of two adjacent chlorine atoms .

Synthesis Analysis

The high-energy compound 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine was obtained in high yield by azidation of 4,6-dichloro-N-(4,6-dichloro-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine with sodium azide in acetone . A selective procedure for p-dichlorobenzene synthesis, yielding p-dichlorobenzene and 1,2,4-trichlorobenzene free of isomeric dichlorobenzenes, was suggested .Chemical Reactions Analysis

The synthesis of 4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine indicates that such compounds tend to be short-lived and spontaneously eliminate N2, giving rise to a chemistry that is best described as oligomerization of previously unknown boryl-substituted .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2-Dichlorobenzene, a related compound, include a density of 1.3±0.1 g/cm3, boiling point of 180.5±0.0 °C at 760 mmHg, vapour pressure of 1.2±0.3 mmHg at 25°C, and an enthalpy of vaporization of 40.0±3.0 kJ/mol .Aplicaciones Científicas De Investigación

Catalytic Oxidation

The catalytic oxidation of compounds related to 4-Azido-1,2-dichlorobenzene, such as 1,2-dichlorobenzene, has been explored using various transition metal oxides. This process is significant in understanding the reactivity and potential applications of similar compounds in chemical synthesis and environmental applications (Krishnamoorthy, Rivas, & Amiridis, 2000).

Synthesis of Azobenzenes

Azobenzenes, which are closely related to azido-dichlorobenzene compounds, have widespread importance in various scientific areas. These compounds are fundamental in producing dyes and function as molecular switches due to their efficient cis-trans isomerization. This aspect highlights the potential utility of this compound in creating molecular materials with switchable properties (Merino, 2011).

Selective Thermolysis

In the context of azides, such as this compound, selective thermolysis plays a crucial role. Research on related compounds, like 2,4,6-triazidopyridines, reveals the selective thermolysis of azide groups, forming amino-azidopyridines. This process is instrumental in understanding the selective reactions that this compound might undergo (Chapyshev, 2003).

Chemoenzymatic Synthesis Applications

The chemoenzymatic synthesis approach, using compounds like chlorobenzene, can lead to the creation of various enantiomerically pure compounds. This methodology can potentially apply to this compound for synthesizing biologically active molecules (Nugent & Hudlický, 1998).

Corrosion Inhibition

Derivatives of azido-dichlorobenzene, such as triazole derivatives of uracil and thymine, have shown potential as corrosion inhibitors. This implies that this compound derivatives could be explored for similar applications in protecting materials against corrosion (Negrón-Silva et al., 2013).

Photochemical Studies

Azobenzene derivatives, which may include structures similar to this compound, exhibit unique photochromic properties. These properties are valuable for the development of molecular devices and materials that respond to light (Bandara & Burdette, 2012).

Photopharmacology

Azobenzene compounds, including those structurally similar to this compound, are being explored for photopharmacological applications. Their ability to isomerize upon exposure to specific wavelengths of light opens avenues in targeted drug delivery and controlled biological interactions (Dong et al., 2015).

Mecanismo De Acción

Target of Action

It’s worth noting that azides and dichlorobenzenes are often used in the synthesis of various organic compounds, suggesting that their targets could be a wide range of organic molecules .

Mode of Action

Dichlorobenzenes, on the other hand, are often used as precursors in the synthesis of agrochemicals, solvents for fullerenes, insecticides, and agents to remove carbon-based contamination from metal .

Biochemical Pathways

Dichlorobenzenes can be biodegraded to the corresponding chlorinated catechol by means of dioxygenase and dehydrogenase system, and then channeled into the tricarboxylic acid pathway through ortho cleavage .

Pharmacokinetics

They will volatilize rapidly once dissolved and adsorb moderately to organic matter .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Azido-1,2-dichlorobenzene. For instance, its volatility and solubility can affect its distribution in the environment. It’s also worth noting that dichlorobenzenes are persistent in the environment and can bioaccumulate in fish tissues .

Safety and Hazards

Propiedades

IUPAC Name |

4-azido-1,2-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2N3/c7-5-2-1-4(10-11-9)3-6(5)8/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHISYALYKJKAQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(E)-[1-(2,5-dichlorothiophen-3-yl)ethylidene]amino]thiourea](/img/structure/B2797101.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2797102.png)

![3-methyl-6-{[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2797104.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-2-(1-methylpyrazol-4-yl)-1,3-oxazole-4-carboxamide;dihydrochloride](/img/structure/B2797106.png)

![N-(4-isopropylphenyl)-2-((6-methoxy-1-((4-methoxyphenyl)sulfonyl)-1H-benzo[d]imidazol-2-yl)thio)acetamide](/img/structure/B2797112.png)

![1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol](/img/structure/B2797114.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]benzenesulfonohydrazide](/img/structure/B2797117.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2797119.png)

![4-ethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2797122.png)